molecular formula C18H29ClN2O2 B2564059 N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride CAS No. 2418680-80-3

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride

Cat. No.: B2564059
CAS No.: 2418680-80-3
M. Wt: 340.89
InChI Key: QMIYJXZSNJVPGX-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride is a synthetic small-molecule amide derivative featuring a cycloheptylamine core linked via a methylene bridge to a substituted propanamide group. The propanamide moiety is substituted at the 2-position with both a methyl group and a phenoxy aromatic ring, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-17(2,22-15-10-6-5-7-11-15)16(21)20-14-18(19)12-8-3-4-9-13-18;/h5-7,10-11H,3-4,8-9,12-14,19H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIYJXZSNJVPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCCCCC1)N)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride involves multiple steps. The initial step typically includes the preparation of the aminocycloheptyl intermediate, which is then reacted with a methylating agent to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often involving continuous flow reactions and real-time monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally analogous amides and cycloalkylmethyl derivatives, focusing on core structural motifs, substituent effects, and physicochemical implications.

Cycloalkylmethyl-Substituted Amides

Table 1: Key Structural Features of Analogous Compounds
Compound Name Cycloalkyl Ring Size Amide Type Key Substituents Notable Features Reference
N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride 7-membered Propanamide 2-methyl, 2-phenoxy High lipophilicity; bulky aromatic group
N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride 5-membered Acetamide 7-methoxynaphthalen-1-yl Enhanced π-π interactions; naphthyl group
1-{4-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]morpholin-2-yl}ethan-1-amine hydrochloride N/A Oxazole-carbonyl 4-chlorophenyl, morpholine Heterocyclic integration; polar motifs
Key Observations :

Cycloalkyl Ring Size: The 7-membered cycloheptyl ring in the target compound provides greater conformational flexibility and lipophilicity compared to the 5-membered cyclopentyl analog. This may enhance membrane permeability but reduce metabolic stability due to increased steric bulk .

Amide Substituents: The 2-methyl-2-phenoxypropanamide group introduces steric hindrance and aromaticity, favoring interactions with hydrophobic binding pockets.

Functional Group Diversity :

  • The oxazole-morpholine hybrid compound (Table 1, Row 3) demonstrates the impact of heterocyclic integration, which introduces polarity and hydrogen-bonding capabilities, contrasting with the purely lipophilic profile of the target compound .

Comparison with Pharmaceutical Impurities and Metabolites

Several structurally related impurities and metabolites from pharmaceutical standards (–8) highlight differences in amide substituents and regiochemistry:

  • Impurity J(EP) Hydrochloride: Features a 3-acetyl-4-hydroxypropoxy-phenylpropanamide structure.
  • Ethylphenidate Hydrochloride : A piperidine-linked ethyl ester, emphasizing how ester vs. amide functionalities alter metabolic stability and bioavailability .

Contrast with Sulfonamide-Based Inhibitors

H-series inhibitors (e.g., H-7, H-8; ) are sulfonamide derivatives with isoquinoline cores. These compounds prioritize sulfonamide-mediated hydrogen bonding and charge interactions, diverging significantly from the target compound’s amide- and cycloalkyl-centric design .

Q & A

Q. What are the key considerations in synthesizing N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

  • Intermediate Formation : Begin with cycloheptylamine derivatives, employing reductive amination or nucleophilic substitution to introduce the aminocycloheptyl moiety. Use anhydrous conditions to minimize side reactions .
  • Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the phenoxypropanamide group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purification : Perform flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to isolate the hydrochloride salt. Purity should be verified by HPLC (>98%) using reference standards for related impurities (e.g., EP-grade impurities) .

Q. How can NMR spectroscopy be optimized for structural characterization of this compound?

Methodological Answer:

  • Sample Preparation : Dissolve 10–20 mg in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) to enhance solubility of the hydrochloride salt .
  • 1H/13C NMR Parameters : Use a high-field spectrometer (≥400 MHz) with a cryoprobe for sensitivity. Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., cyclopropane-containing amines in , δ 1.0–2.5 ppm for cycloheptyl protons) .
  • 2D Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals, particularly for the aminocycloheptyl and phenoxypropanamide groups. For example, HMBC correlations can confirm amide carbonyl (δ ~170 ppm) connectivity .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting purity data from HPLC, mass spectrometry, and elemental analysis?

Methodological Answer:

  • Cross-Validation :
    • HPLC : Use a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient. Compare retention times to EP impurity standards (e.g., acetylated or butanoylated analogs in ) .
    • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies may arise from salt dissociation; use ESI+ in 0.1% formic acid to stabilize the hydrochloride form .
    • Elemental Analysis : Account for hygroscopicity by drying samples under vacuum (24 hr, 40°C). Deviations >0.3% suggest residual solvents or counterion variability .
  • Spike-in Experiments : Introduce known impurities (e.g., degradation products from stress testing) to identify co-eluting peaks .

Q. How can functional selectivity studies be designed to evaluate this compound’s interaction with serotonin receptors (e.g., 5-HT2C)?

Methodological Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use HEK-293 cells expressing human 5-HT2C receptors. Compete with [³H]-mesulergine (Kd ~1 nM). Calculate Ki values via Cheng-Prusoff equation .
    • Functional Selectivity : Measure Gq-mediated IP1 accumulation (ELISA) and β-arrestin recruitment (BRET assay) to assess biased signaling .
  • Structural Insights : Compare the compound’s aminocycloheptyl group to N-substituted cyclopropylmethylamines in , which showed 5-HT2C selectivity via hydrophobic pocket interactions .

Q. What computational approaches are suitable for predicting the stability of this compound under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Solubility : Simulate in explicit water/PBS using AMBER or GROMACS. Calculate solvation free energy (ΔG) to predict hydrochloride salt dissociation .
    • Degradation Pathways : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model hydrolysis of the phenoxypropanamide group. Compare activation energies to experimental stability data (e.g., pH 7.4 buffer at 37°C) .
  • Docking Studies : Use AutoDock Vina to predict binding to serum albumin, which influences pharmacokinetics .

Q. How should chiral separation be performed if stereoisomers are present in the synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 4.6 × 150 mm) with n-hexane/isopropanol (80:20, 0.1% diethylamine) at 1.0 mL/min. Compare retention times to resolved standards (e.g., ’s (+)-19 and (−)-19 enantiomers) .
  • Enzymatic Resolution : Incubate racemic mixture with lipase (e.g., Candida antarctica) in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via polarimetry .

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